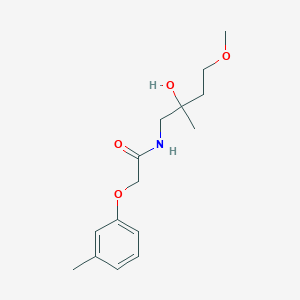
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a hydroxy group, a methoxy group, and a phenoxy group attached to its acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-4-methoxy-2-methylbutanol and 3-methylphenol.
Formation of Intermediate: The first step involves the reaction of 2-hydroxy-4-methoxy-2-methylbutanol with an acylating agent, such as acetyl chloride, to form an intermediate compound.
Coupling Reaction: The intermediate compound is then reacted with 3-methylphenol in the presence of a base, such as sodium hydroxide, to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to facilitate the coupling reaction.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(2-oxo-4-methoxy-2-methylbutyl)-2-(3-methylphenoxy)acetamide.
Reduction: Formation of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methylphenoxy)ethylamine.
Substitution: Formation of N-(2-hydroxy-4-ethoxy-2-methylbutyl)-2-(3-methylphenoxy)acetamide.
Scientific Research Applications
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methylphenoxy)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenoxyacetamide: Lacks the methyl group on the phenoxy ring.
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(4-methylphenoxy)acetamide: Has the methyl group on the para position of the phenoxy ring.
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(2-methylphenoxy)acetamide: Has the methyl group on the ortho position of the phenoxy ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H23NO4 |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H23NO4/c1-12-5-4-6-13(9-12)20-10-14(17)16-11-15(2,18)7-8-19-3/h4-6,9,18H,7-8,10-11H2,1-3H3,(H,16,17) |
InChI Key |
UZCQICIIFFVPNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(C)(CCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine](/img/structure/B12229275.png)
![3,3-difluoro-N-[(2-methoxypyridin-3-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B12229288.png)
![1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12229293.png)
![[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl][(1,4-dioxan-2-yl)methyl]methylamine](/img/structure/B12229301.png)
![2-Methyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12229303.png)
![3-[4-(Fluoromethyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B12229310.png)
![4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(trifluoromethyl)pyridine](/img/structure/B12229316.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-methoxypiperidine](/img/structure/B12229323.png)

![3-Tert-butyl-6-{[1-(5-fluoropyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12229328.png)
![2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B12229334.png)
![5-bromo-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylpyridine-3-carboxamide](/img/structure/B12229340.png)
![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12229346.png)
![4-[(3,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12229349.png)
